Cas no 1008038-72-9 (12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one)

12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one structure
1008038-72-9 structure
Product name:12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
CAS No:1008038-72-9
MF:C18H16ClNO4S
MW:377.84194278717
CID:6237231
PubChem ID:18560148

12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one Chemical and Physical Properties

Names and Identifiers

    • 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
    • AKOS001857778
    • 5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
    • F1609-0133
    • AKOS022045337
    • 12-(4-chlorophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
    • 1008038-72-9
    • Inchi: 1S/C18H16ClNO4S/c1-18-10-14(13-4-2-3-5-15(13)24-18)16(17(21)20-18)25(22,23)12-8-6-11(19)7-9-12/h2-9,14,16H,10H2,1H3,(H,20,21)
    • InChI Key: MXSQJUFIEGCPGI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(C1C(NC2(C)CC1C1C=CC=CC=1O2)=O)(=O)=O

Computed Properties

  • Exact Mass: 377.0488569g/mol
  • Monoisotopic Mass: 377.0488569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 80.8Ų

12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1609-0133-5μmol
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
1008038-72-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1609-0133-5mg
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
1008038-72-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1609-0133-15mg
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
1008038-72-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1609-0133-20mg
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
1008038-72-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1609-0133-20μmol
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
1008038-72-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1609-0133-2mg
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
1008038-72-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1609-0133-2μmol
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
1008038-72-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1609-0133-1mg
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
1008038-72-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1609-0133-10μmol
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
1008038-72-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1609-0133-3mg
12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
1008038-72-9 90%+
3mg
$63.0 2023-05-17

Additional information on 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Comprehensive Analysis of 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one (CAS No. 1008038-72-9)

The compound 12-(4-chlorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one (CAS No. 1008038-72-9) is a structurally complex heterocyclic molecule that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique tricyclic framework, combined with functional groups like sulfonyl and chlorobenzene, makes it a subject of interest for drug discovery and material science applications. Researchers are particularly intrigued by its potential as a scaffold for bioactive molecules, given its resemblance to pharmacologically active cores found in CNS-targeting compounds.

In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in AI-driven drug design and high-throughput screening. This aligns with frequent searches for terms like "sulfonyl-based drug candidates" and "tricyclic heterocycles in medicinal chemistry". The presence of a chlorobenzenesulfonyl moiety in this compound suggests potential applications in modulating protein-protein interactions, a hot topic in targeted therapy development. Its 8-oxa-10-aza bridge also raises questions about metabolic stability—a key concern in ADME optimization workflows often queried in scientific databases.

Synthetic routes to CAS 1008038-72-9 typically involve multi-step sequences leveraging Pd-catalyzed cross-coupling and intramolecular cyclization, reflecting broader trends in green chemistry and atom economy. Analytical characterization via LC-MS and NMR (frequently searched techniques) confirms its high purity, critical for reproducibility in preclinical studies. Notably, the methyl group at position 9 may influence blood-brain barrier permeability—a recurring theme in neuropharmacology forums.

From a commercial perspective, suppliers often highlight this compound’s role in fragment-based drug discovery (FBDD), addressing growing interest in "small molecule probes for undruggable targets." Its tricyclo[7.3.1.0²,⁷] skeleton offers rigid 3D geometry valuable for allosteric modulator design, a niche frequently explored in GPCR research. Regulatory databases confirm its non-hazardous status under standard handling protocols, though proper PPE remains advisable—a detail emphasized in laboratory safety-related searches.

Future directions include exploring its structure-activity relationships (SAR) through computational modeling tools like molecular docking, aligning with industry shifts toward in silico screening. Patent landscapes suggest untapped potential in kinase inhibition, while its oxa-aza motif resonates with searches for "oxygen-nitrogen heterocycles in agrochemicals." As precise chemical tools gain traction, this compound’s versatility positions it as a candidate for both academic research and industrial R&D pipelines.

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